molecular formula C16H10F2O5S B2603421 6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one CAS No. 904432-60-6

6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one

Cat. No.: B2603421
CAS No.: 904432-60-6
M. Wt: 352.31
InChI Key: BDIWCWSDSQHJGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one, also known as DMFSC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of chromone derivatives, which are known to possess a wide range of biological activities.

Advantages and Limitations for Lab Experiments

6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one has several advantages as a research tool, including its high purity and stability, ease of synthesis, and well-established methods for analysis. However, there are also limitations to its use in lab experiments, such as its relatively low solubility in aqueous solutions and potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one, including:
1. Investigation of its effects on other signaling pathways and molecular targets involved in cancer, inflammation, and neurodegenerative diseases.
2. Development of novel formulations and delivery methods to improve its solubility and bioavailability.
3. Evaluation of its efficacy and safety in preclinical and clinical trials for various diseases.
4. Exploration of its potential as a diagnostic tool for cancer and other diseases.
5. Study of its interactions with other drugs and compounds to identify potential synergies or antagonisms.
6. Investigation of its effects on various cell types and tissues to better understand its mechanism of action.
In conclusion, this compound is a promising synthetic compound that has shown potential therapeutic applications in various fields of research. Further studies are needed to fully understand its mechanism of action and evaluate its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one can be synthesized through a multi-step process involving the condensation of 4-methoxybenzaldehyde with 2,4-difluorobenzaldehyde, followed by cyclization and sulfonylation reactions. The purity and yield of the final product can be improved through various purification techniques such as column chromatography and recrystallization.

Scientific Research Applications

6,8-Difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one has been studied extensively for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. It has been shown to exhibit anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Properties

IUPAC Name

6,8-difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWCWSDSQHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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